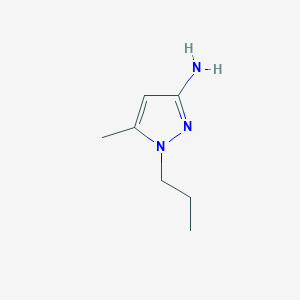
5-methyl-1-propyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with a 1,3-diketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation ensures efficient and cost-effective production .
化学反応の分析
Types of Reactions
5-Methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-Methyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the pyrazole ring can interact with receptor sites, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Similar structure but differs in the position of the methyl group.
1-Ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a propyl group.
1-Benzyl-1H-pyrazol-3-amine: Contains a benzyl group, making it more hydrophobic compared to 5-methyl-1-propyl-1H-pyrazol-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
生物活性
5-Methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.
This compound has the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. Its structure features a pyrazole ring, which is known for its versatility in medicinal chemistry. The compound can undergo various chemical reactions, including oxidation and cyclization, making it a valuable building block in organic synthesis and drug development .
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is critical for its potential applications in medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures often display antimicrobial properties. For example, research has shown that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Pyrazoles are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Enzyme Inhibition : this compound may act as an enzyme inhibitor, particularly against targets involved in critical metabolic pathways. This property is significant for drug development aimed at diseases such as cancer and metabolic disorders .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that structural modifications could enhance potency.
- Anti-inflammatory Activity : In another study, researchers assessed the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The findings demonstrated that specific modifications to the pyrazole structure led to reduced inflammation markers and improved clinical outcomes .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed promising results. For instance, it showed competitive inhibition against certain kinases involved in cancer progression, highlighting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-methyl-1-propylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMWRTXRUDPAQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428337 |
Source


|
| Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943107-35-5 |
Source


|
| Record name | 5-methyl-1-propyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














